2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride 2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13791771
InChI: InChI=1S/C5H7NO2.ClH/c7-5(8)4-1-2-6-3-4;/h1,6H,2-3H2,(H,7,8);1H
SMILES: C1C=C(CN1)C(=O)O.Cl
Molecular Formula: C5H8ClNO2
Molecular Weight: 149.57 g/mol

2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC13791771

Molecular Formula: C5H8ClNO2

Molecular Weight: 149.57 g/mol

* For research use only. Not for human or veterinary use.

2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride -

Specification

Molecular Formula C5H8ClNO2
Molecular Weight 149.57 g/mol
IUPAC Name 2,5-dihydro-1H-pyrrole-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C5H7NO2.ClH/c7-5(8)4-1-2-6-3-4;/h1,6H,2-3H2,(H,7,8);1H
Standard InChI Key XTZZUWPXVCIZHU-UHFFFAOYSA-N
SMILES C1C=C(CN1)C(=O)O.Cl
Canonical SMILES C1C=C(CN1)C(=O)O.Cl

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s structure consists of a partially unsaturated pyrrole ring (2,5-dihydro-1H-pyrrole) with a carboxylic acid substituent at the third carbon and a hydrochloride counterion. The pyrrole ring’s dihydro configuration introduces one double bond, reducing aromaticity compared to fully conjugated pyrroles. The hydrochloride salt formation occurs via protonation of the pyrrole’s nitrogen, improving aqueous solubility—a critical feature for biological applications.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC5H8ClNO2\text{C}_5\text{H}_8\text{ClNO}_2
Molar Mass149.57 g/mol
IUPAC Name2,5-Dihydro-1H-pyrrole-3-carboxylic acid; hydrochloride
SMILESC1C=C(CN1)C(=O)O.Cl\text{C1C=C(CN1)C(=O)O.Cl}
SolubilitySoluble in polar solvents (e.g., water, DMSO)
Hazard StatementsH315 (skin irritation), H319 (eye irritation)

The compound’s solubility in water and dimethyl sulfoxide (DMSO) facilitates its use in reaction mixtures and biological assays . Its pKa\text{pKa} values—approximately 4.2 for the carboxylic acid and 1.5 for the protonated amine—dictate ionization states under physiological conditions .

Synthesis and Preparation

Cyclization and Functionalization

Synthesis typically begins with α-amino acid precursors, such as proline derivatives, undergoing cyclization to form the pyrrole ring. A common route involves:

  • Ring Closure: Reacting γ-keto acids with ammonia or amines under acidic conditions to form the dihydropyrrole core.

  • Carboxylic Acid Introduction: Oxidative functionalization at the third position using agents like potassium permanganate or ozonolysis.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt, which is purified via recrystallization or chromatography .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsPurpose
1γ-Keto acid, NH4Cl\text{NH}_4\text{Cl}, 100°CRing formation via cyclization
2KMnO4\text{KMnO}_4, H2O\text{H}_2\text{O}, 50°COxidation to introduce -COOH
3HCl (g), ethanol, 0°CSalt precipitation and purification

Optimizing reaction conditions (e.g., temperature, stoichiometry) is crucial to achieving yields exceeding 70%. Advanced techniques like microwave-assisted synthesis may reduce reaction times.

Applications in Pharmaceutical and Organic Chemistry

Drug Intermediate

The compound’s heterocyclic core mimics bioactive motifs found in alkaloids and protease inhibitors. It serves as a precursor for:

  • Antiviral Agents: Modified pyrroles inhibit viral polymerases by competing with nucleotide substrates.

  • Anticancer Scaffolds: Functionalization at the carboxylic acid position enables conjugation with targeting moieties (e.g., folate receptors).

Peptide Mimetics

Incorporating 2,5-dihydro-1H-pyrrole-3-carboxylic acid into peptides enhances rigidity and metabolic stability. For example, replacing proline in collagenase inhibitors improves binding affinity .

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: 1H^1\text{H} NMR (400 MHz, D2_2O): δ 3.12 (t, 2H, CH2_2), 4.05 (m, 1H, CH), 6.45 (d, 1H, CH=CH).

  • Mass Spectrometry: ESI-MS m/z 113.05 [M-Cl]+^+ confirms molecular weight.

  • X-ray Crystallography: Resolves the planar pyrrole ring and hydrogen-bonding network between Cl^- and -COOH groups.

Comparative Analysis with Structural Analogues

2,5-Dihydro-1H-pyrrole-2-carboxylic Acid

This positional isomer lacks biological activity due to steric hindrance at the second carbon, limiting its utility in drug design . Conversely, the 3-carboxylic acid derivative’s spatial arrangement favors enzyme active-site interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator